4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride

Description

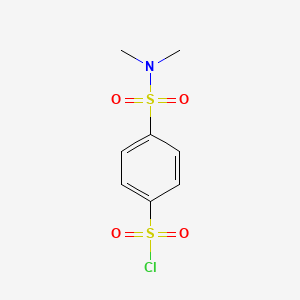

4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride (CAS: 677782-39-7) is a specialized sulfonyl chloride derivative featuring a dimethylsulfamoyl group (-SO₂NMe₂) at the para position of the benzene ring. Its molecular formula is C₈H₁₀ClNO₄S₂, with a molecular weight of 282.97 g/mol (predicted) . The compound’s structure includes two sulfonyl groups: one reactive sulfonyl chloride (-SO₂Cl) and a dimethylsulfamoyl substituent, which confers unique electronic and steric properties. This dual functionality makes it valuable in synthesizing sulfonamide derivatives for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

4-(dimethylsulfamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO4S2/c1-10(2)16(13,14)8-5-3-7(4-6-8)15(9,11)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMTDYGPKNEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677782-39-7 | |

| Record name | 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Bases: Triethylamine, sodium hydroxide

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines

Sulfonate Derivatives: Formed by reaction with alcohols

Sulfonothioate Derivatives: Formed by reaction with thiols

Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

Key Applications

- Synthesis of Substituted Benzene Sulfonamides

-

Antibacterial Agent Development

- This compound has been employed to synthesize new sulfone derivatives with sulfonohydrazide moieties. These derivatives were evaluated for their antibacterial activities against Xanthomonas oryzae and Xanthomonas axonopodis, with notable efficacy demonstrated by specific derivatives (EC50 values of 25 µg/mL against Xoo and 36 µg/mL against Xac).

-

Electrophilic Aromatic Substitution Reactions

- The compound serves as a precursor in electrophilic aromatic substitution reactions, facilitating the formation of various substituted aromatic compounds.

-

Synthesis of Sulfa Drugs

- It plays a role in the synthesis of sulfa drugs, which are synthetic antimicrobial agents containing the sulfonamide group. The reaction involves converting aniline with chlorosulfonic acid to create a sulfonyl chloride, which can then react with ammonia to yield sulfonamides.

-

Catalyst in Organic Reactions

- The compound is also noted for its catalytic properties in various organic reactions, enhancing the efficiency of electrophilic substitutions and other transformations.

Case Study 1: Development of NKCC1 Inhibitors

A study focused on synthesizing selective NKCC1 inhibitors revealed that compounds derived from this compound exhibited promising neuroprotective effects in mouse models of autism and other neurodevelopmental disorders. These compounds showed a safer pharmacological profile compared to traditional diuretics like bumetanide, indicating potential therapeutic applications in neurology .

Case Study 2: Antibacterial Efficacy Assessment

In another study, several derivatives synthesized from this compound were tested for their antibacterial properties. The results indicated that certain modifications significantly enhanced activity against plant pathogens, suggesting its utility in agricultural applications alongside medicinal uses.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Synthesis of Benzene Sulfonamides | Preparation of modulators for TRPML channels | Potential treatment for ciliopathy |

| Antibacterial Agent Development | Synthesis of sulfone derivatives with antibacterial properties | EC50 values: 25 µg/mL (Xoo), 36 µg/mL (Xac) |

| Electrophilic Aromatic Substitution | Used as a precursor for various substituted aromatic compounds | Facilitates formation of diverse products |

| Synthesis of Sulfa Drugs | Converts aniline into sulfonamide via chlorosulfonic acid | Important class of antimicrobial agents |

| Catalytic Role | Enhances efficiency in electrophilic substitutions | Improves reaction rates and yields |

Mechanism of Action

The mechanism of action of 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfonyl Chlorides

Key Observations :

- Electronic Effects : The dimethylsulfamoyl group (-SO₂NMe₂) is a moderate electron-withdrawing group (EWG), activating the sulfonyl chloride moiety for nucleophilic substitution. This contrasts with stronger EWGs like -CF₃ (in 4-trifluoromethyl derivatives), which further increase electrophilicity .

- Steric Effects: Bulky substituents (e.g., benzyloxy groups in ) reduce reaction yields due to steric hindrance.

Table 2: Functional and Application Comparisons

Key Insights :

- The dimethylsulfamoyl group in the target compound may enhance pharmacokinetic properties (e.g., solubility, bioavailability) in drug candidates compared to simpler analogs like 4-chlorobenzenesulfonyl chloride .

- Compounds with extended aromatic systems (e.g., biphenylmethoxy in ) exhibit improved target selectivity in enzyme inhibition, though at the cost of synthetic complexity .

Physicochemical Properties

- Solubility: The dimethylsulfamoyl group introduces polarity, likely improving aqueous solubility compared to nonpolar analogs like 4-tert-butylbenzene-1-sulfonyl chloride .

- Stability : Sulfonyl chlorides with electron-withdrawing groups (e.g., -CF₃, -SO₂NMe₂) are generally more hydrolytically stable than those with electron-donating groups (e.g., -OMe) due to reduced electrophilicity at the sulfur center .

Biological Activity

4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows for various interactions with biological targets, making it a subject of interest in drug development and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonyl chloride group attached to a benzene ring, which is further substituted by a dimethylsulfamoyl group. This configuration enhances its reactivity and biological potential.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins, enzymes, and other biomolecules. The sulfonamide moiety is particularly known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial growth by interfering with the synthesis of folate, which is crucial for DNA and RNA synthesis. Studies have shown that this compound demonstrates effective antibacterial activity against various strains, including resistant bacteria.

Anticancer Properties

Recent investigations into the anticancer potential of this compound have revealed promising results. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's ability to inhibit specific kinases associated with tumor growth has also been noted, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses by downregulating pro-inflammatory cytokines. This activity positions it as a candidate for treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the antibacterial efficacy of several sulfonamide derivatives, including this compound. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-Dimethylsulfamoyl | 8 | Staphylococcus aureus |

| 4-Dimethylsulfamoyl | 16 | Escherichia coli |

Case Study 2: Anticancer Activity

In a preclinical study focused on breast cancer, treatment with this compound resulted in a significant reduction in tumor size in xenograft models. The study highlighted its ability to inhibit cell proliferation and induce apoptosis via the mitochondrial pathway.

In Vitro Studies

In vitro experiments have shown that the compound effectively inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 to 15 µM, indicating potent activity.

In Vivo Studies

Animal model studies have corroborated the in vitro findings, showing that administration of this compound led to reduced tumor growth rates and improved survival outcomes compared to control groups.

Q & A

Q. What are the standard synthetic routes for 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride, and how are reaction conditions optimized?

The compound is typically synthesized via sulfonation of the parent aromatic system using chlorosulfonic acid or sulfuryl chloride. For example, analogous sulfonyl chlorides (e.g., 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) are prepared by reacting benzene derivatives with sulfonating agents under inert atmospheres (N₂ or Ar) in solvents like dichloromethane . Temperature control (0–5°C) is critical to minimize side reactions. Post-synthesis, purification via recrystallization (using hexane/ethyl acetate mixtures) or column chromatography (silica gel, gradient elution) ensures >95% purity .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Analytical techniques include:

- FT-IR spectroscopy : Peaks at ~1200 cm⁻¹ (S=O stretching) and ~750 cm⁻¹ (C-Cl) confirm functional groups .

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm), while dimethylamino groups show singlets (δ 2.8–3.2 ppm) .

- HPLC-MS : Retention time and molecular ion ([M+H]⁺ or [M-Cl]⁺) verify molecular weight and purity .

Q. What safety protocols are essential for handling sulfonyl chlorides like this compound?

- Use fume hoods and personal protective equipment (gloves, goggles) due to corrosive and moisture-sensitive properties.

- Store under inert gas (argon) at 2–8°C to prevent hydrolysis .

- Quench spills with sodium bicarbonate to neutralize acidic byproducts .

Advanced Research Questions

Q. How does the electron-withdrawing dimethylsulfamoyl group influence reactivity in nucleophilic substitution reactions?

The dimethylsulfamoyl group enhances electrophilicity at the sulfur center by stabilizing the transition state through resonance and inductive effects. Comparative studies with 4-(trifluoromethyl)benzene-1-sulfonyl chloride show faster reaction kinetics in amidation reactions (e.g., with amines) due to increased Lewis acidity . Kinetic assays (e.g., stopped-flow UV-Vis) quantify rate constants (k₂ ~ 10⁻³ M⁻¹s⁻¹ in DMF at 25°C) .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

- pH-dependent hydrolysis : At pH > 7, rapid hydrolysis occurs via nucleophilic attack by water, forming sulfonic acid. Accelerated stability testing (40°C/75% RH) combined with Arrhenius modeling predicts shelf life .

- Controlled experiments : Compare degradation products (HPLC-MS) in buffered solutions (pH 4–9) to identify optimal storage buffers (e.g., pH 4.6 acetate buffer minimizes decomposition) .

Q. How is this compound utilized in proteomics and medicinal chemistry research?

- Protein modification : Reacts selectively with lysine residues or cysteine thiols to introduce biotin tags or fluorophores for structural studies .

- Drug discovery : Serves as an intermediate in synthesizing kinase inhibitors or antibacterial agents (e.g., benzothiazole derivatives targeting Mycobacterium tuberculosis) .

Q. What computational methods predict interactions between this compound and biological targets?

- Docking studies (AutoDock Vina) : Model binding to ATP-binding pockets using crystal structures (PDB IDs: 3POZ, 4DKI).

- MD simulations (GROMACS) : Assess stability of sulfonamide-enzyme complexes over 100 ns trajectories .

Methodological Troubleshooting

Q. How to address low yields in large-scale syntheses?

- Optimize stoichiometry (1.2–1.5 equivalents of sulfonating agent).

- Use continuous flow reactors to improve heat/mass transfer and reduce side reactions .

Q. Why do NMR spectra sometimes show unexpected peaks, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.